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Abstract
14(Z)-Etherolenic acid is a specialized fatty acid derivative found in plants, classified as a

divinyl ether oxylipin. It is synthesized from α-linolenic acid via the lipoxygenase (LOX)

pathway, a crucial route for the production of signaling molecules involved in plant defense and

development. This technical guide provides a comprehensive overview of 14(Z)-etherolenic
acid, including its biosynthesis, chemical properties, physiological roles, and the analytical

methods for its study. Particular emphasis is placed on its involvement in plant defense

signaling, with detailed experimental protocols and data presented to aid researchers in this

field.

Introduction
Plants produce a vast arsenal of secondary metabolites to interact with their environment.

Among these, oxylipins, which are oxygenated fatty acid derivatives, have emerged as critical

signaling molecules. The divinyl ether fatty acids are a unique class of oxylipins, and 14(Z)-
etherolenic acid is a prominent member derived from the ubiquitous α-linolenic acid. Initially

identified in garlic bulbs and the leaves of meadow buttercup, its presence is often associated

with plant responses to biotic stress, suggesting a role in defense mechanisms against

pathogens.[1][2] This guide will delve into the technical details of 14(Z)-etherolenic acid as a

plant metabolite, providing a resource for its study and potential applications.
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Chemical Properties and Structure
14(Z)-Etherolenic acid is an 18-carbon fatty acid characterized by a divinyl ether linkage. Its

systematic name is (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid.[2]

Table 1: Chemical and Physical Properties of 14(Z)-Etherolenic Acid

Property Value Reference

CAS Number 220308-61-2 -

Molecular Formula C₁₈H₂₈O₃ -

Molecular Weight 292.41 g/mol -

Systematic Name

(9Z,11E,1'E,3'Z)-12-(1',3'-

Hexadienyloxy)-9,11-

dodecadienoic acid

[2]

Biosynthesis of 14(Z)-Etherolenic Acid
The biosynthesis of 14(Z)-etherolenic acid is initiated from α-linolenic acid (18:3) and

proceeds through the lipoxygenase (LOX) pathway. This pathway is a key source of various

oxylipin signaling molecules in plants.

The key steps are:

Release of α-Linolenic Acid: Phospholipases release α-linolenic acid from membrane lipids in

response to stimuli.

Oxygenation by 13-Lipoxygenase (13-LOX): The enzyme 13-LOX catalyzes the introduction

of molecular oxygen at the C-13 position of α-linolenic acid, forming (13S)-hydroperoxy-

9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).

Conversion by Divinyl Ether Synthase (DES): The 13-HPOT is then converted into 14(Z)-
etherolenic acid by the action of a specific divinyl ether synthase (DES), which is a member

of the CYP74 family of cytochrome P450 enzymes.[1]
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Figure 1: Biosynthesis pathway of 14(Z)-Etherolenic acid.

Physiological Role in Plants
The primary recognized role of 14(Z)-etherolenic acid and related divinyl ethers is in plant

defense against pathogens.

Antimicrobial Activity: Divinyl ethers, including colnelenic acid, a related compound, have

been shown to possess inhibitory activity against pathogens like Phytophthora infestans, the

causative agent of late blight in potato.[3]

Accumulation upon Infection: The concentration of divinyl ether fatty acids increases

significantly in plant tissues upon pathogen infection. For instance, in potato leaves infected

with P. infestans, the level of colnelenic acid can reach up to 24 nmol (approximately 7 µg)

per gram of fresh weight.[3] This rapid accumulation suggests an active role in the defense

response.

Table 2: Accumulation of Divinyl Ether Fatty Acids in Infected Potato Leaves

Plant Cultivar Treatment
Divinyl Ether
Concentration
(nmol/g FW)

Reference

Matilda (resistant) P. infestans infection ~24 [3]

Bintje (susceptible) P. infestans infection Lower than Matilda [3]

Signaling Pathway
While a complete signaling pathway for 14(Z)-etherolenic acid has not been fully elucidated,

evidence points towards its integration with known plant defense signaling networks. The

biosynthesis of divinyl ethers is transcriptionally regulated by key defense-related hormones.
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Positive Regulation: The expression of genes encoding divinyl ether synthase (DES) is

induced by methyl jasmonate and ethylene, two major plant defense hormones.[4]

Negative Regulation: Conversely, salicylic acid, another critical defense hormone that can be

antagonistic to the jasmonate/ethylene pathways, has been shown to suppress the induction

of DES expression.[4]

This regulatory interplay suggests that 14(Z)-etherolenic acid acts as a component of the

jasmonate/ethylene-mediated defense response. A putative signaling pathway can be

proposed where pathogen perception leads to the activation of these hormonal pathways,

which in turn upregulate the biosynthesis of 14(Z)-etherolenic acid, contributing to the overall

defense response.
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Figure 2: Putative signaling pathway for 14(Z)-Etherolenic acid.

Experimental Protocols
Extraction of 14(Z)-Etherolenic Acid from Plant Tissue
This protocol is adapted from methods used for the extraction of oxylipins from plant leaves.

Materials:
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Fresh plant leaf tissue

Liquid nitrogen

Mortar and pestle

Extraction solvent: Dichloromethane:Methanol (2:1, v/v)

Internal standard (e.g., a deuterated fatty acid)

Centrifuge tubes

Centrifuge

Rotary evaporator or nitrogen stream evaporator

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

Harvest fresh leaf tissue (e.g., 1 g) and immediately freeze in liquid nitrogen to quench

metabolic activity.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powdered tissue to a centrifuge tube.

Add a known amount of internal standard to the tube for quantification.

Add 10 mL of ice-cold extraction solvent to the tube.

Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the cell debris.

Transfer the supernatant to a new tube.

Re-extract the pellet with 5 mL of the extraction solvent, centrifuge, and combine the

supernatants.
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Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a

rotary evaporator at a temperature below 40°C.

Re-suspend the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for

SPE cleanup.

SPE Cleanup:

Condition a C18 SPE cartridge with methanol followed by water.

Load the re-suspended extract onto the cartridge.

Wash the cartridge with water to remove polar impurities.

Elute the fatty acids with methanol or acetonitrile.

Dry the eluate under a stream of nitrogen.

Reconstitute the final sample in a small volume of a solvent compatible with the analytical

method (e.g., methanol for LC-MS).
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Figure 3: Experimental workflow for the extraction of 14(Z)-Etherolenic acid.
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Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the quantification of oxylipins.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI)

source

LC Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

MS/MS Conditions (Example):

Ionization Mode: Negative Electrospray Ionization (ESI-)

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for

14(Z)-etherolenic acid and the internal standard. The exact m/z values will need to be

determined empirically or from the literature.

Quantification: Generate a standard curve using authentic standards of 14(Z)-etherolenic
acid of known concentrations. Calculate the concentration in the samples by comparing the

peak area ratio of the analyte to the internal standard against the standard curve.
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Gene Expression Analysis by RT-qPCR
To study the regulation of 14(Z)-etherolenic acid biosynthesis, the expression of key genes

like 13-LOX and DES can be analyzed by reverse transcription-quantitative polymerase chain

reaction (RT-qPCR).

Procedure:

RNA Extraction: Extract total RNA from plant tissue treated with elicitors (e.g., methyl

jasmonate) or infected with pathogens, alongside control samples.

DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase

enzyme and oligo(dT) or random primers.

qPCR: Perform qPCR using gene-specific primers for the target genes (13-LOX, DES) and a

reference gene (e.g., actin or ubiquitin) for normalization.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Table 3: Example Data from Gene Expression Analysis

Gene Treatment Fold Change (vs. Control)

DES Methyl Jasmonate Increased

DES Ethylene Increased

DES Salicylic Acid Decreased

Note: The fold change values are qualitative and would need to be determined experimentally.

Conclusion and Future Perspectives
14(Z)-Etherolenic acid is an intriguing plant metabolite with a clear role in the complex

network of plant defense. Its biosynthesis via the LOX pathway and its regulation by key

defense hormones place it at the heart of the plant's response to biotic stress. While its direct
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antimicrobial properties and accumulation upon infection are established, the detailed

molecular mechanisms of its perception and signal transduction remain an exciting area for

future research. The identification of receptors and downstream signaling components will be

crucial to fully understand its function. The protocols and data presented in this guide provide a

solid foundation for researchers to further investigate the role of 14(Z)-etherolenic acid and

other divinyl ether fatty acids in plant biology and their potential for applications in crop

protection and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15549999?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

